molecular formula C18H23ClN2O2 B019742 Carazolol hydrochloride CAS No. 51997-43-4

Carazolol hydrochloride

Cat. No.: B019742
CAS No.: 51997-43-4
M. Wt: 334.8 g/mol
InChI Key: DXYNUICMBSWZMR-UHFFFAOYSA-N
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Description

Promising high-affinity beta-adrenoceptor ligand for the noninvasive determination of beta receptor status using PET.

Biochemical Analysis

Biochemical Properties

Carazolol hydrochloride is a β-adrenergic receptor (β-AR) ligand, with Kd values of 0.2, 0.03, and 4.47 nM for the human β1-, β2-, and β3-ARs, respectively . It interacts with these receptors, forming reversible bonds, and impedes the actions of catecholamines in times of stress by saturating their sites of operation .

Cellular Effects

This compound, as a beta-adrenergic receptor blocking agent, can influence cell function by modulating the activity of these receptors. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Molecular Mechanism

This compound acts as a high-affinity inverse agonist (also referred to as a beta-blocker) of the β-adrenergic receptor . It forms reversible bonds with beta-receptors, impeding the actions of catecholamines in times of stress by saturating their sites of operation .

Temporal Effects in Laboratory Settings

It is known that this compound can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it reduces epinephrine-induced increases in mean arterial blood pressure and heart rate in conscious pigs when administered at a dose of 10 µg/kg .

Metabolic Pathways

It is known to interact with beta-adrenergic receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its role as a beta-adrenergic receptor blocking agent, it is likely to be distributed wherever these receptors are present .

Subcellular Localization

Given its interaction with beta-adrenergic receptors, it is likely to be localized wherever these receptors are present .

Biological Activity

Carazolol hydrochloride is a potent beta-adrenergic receptor antagonist, primarily functioning as an inverse agonist at the β-adrenergic receptors. This compound has garnered attention for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular and respiratory conditions.

  • IUPAC Name : 1-(3-(4-Chlorobenzyl)-1,2,3,4-tetrahydro-2-naphthyl)ethanone hydrochloride
  • Molecular Formula : C18H22ClN2O2
  • Molar Mass : 298.386 g/mol
  • PubChem CID : 20032198

Carazolol acts as a high-affinity inverse agonist at β-adrenergic receptors. The compound binds to these receptors with high specificity and affinity, demonstrating a stereospecific interaction where the (-) stereoisomer exhibits greater potency than the (+) stereoisomer. Kinetic studies indicate that carazolol binding involves two phases: an initial rapid association followed by a slower isomerization to form a stable complex with the receptor .

Binding Affinity and Specificity

Research has shown that carazolol can effectively differentiate between β1 and β2 adrenergic receptor subtypes. In canine myocardium, the ratio of β1 to β2 receptors is approximately 85% to 15%, while in canine lung tissue, this ratio shifts to 5% for β1 and 95% for β2. This specificity allows for targeted therapeutic interventions in conditions like heart failure and asthma .

Cardiovascular Effects

Carazolol has been studied for its effects on cardiac function. In vitro studies have demonstrated that it can mitigate ISO-dependent cardiac hypertrophy at lower concentrations than traditional beta-blockers like propranolol. This suggests that carazolol may offer a more favorable side effect profile while maintaining efficacy in managing cardiac conditions .

Respiratory Applications

In respiratory studies, carazolol's action on β2 receptors indicates potential benefits in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD). Its ability to selectively inhibit β2 receptor activity could help manage bronchoconstriction without significantly affecting heart rate or contractility, which is often a concern with non-selective beta-blockers .

Summary of Research Findings

Study FocusFindings
Binding AffinityHigh-affinity binding to β-adrenergic receptors; stereospecific interaction noted .
Cardiovascular EffectsEffective against ISO-induced cardiac hypertrophy; lower doses than propranolol .
Respiratory ApplicationsPotential for managing asthma and COPD with minimal cardiovascular side effects .

Scientific Research Applications

Pharmacological Applications

1. Beta-Adrenergic Receptor Characterization
Carazolol is primarily utilized to study beta-adrenergic receptors (βARs), which are critical in various physiological processes. It serves as a high-affinity ligand for both β1 and β2 adrenergic receptors, allowing researchers to characterize these receptors in different tissues. For instance, studies using ^3Hcarazolol have demonstrated its ability to bind saturably and with high affinity to βARs in canine myocardium and lung tissues, revealing important insights into receptor subtype distribution and pharmacological specificity .

2. Inverse Agonist Activity
As an inverse agonist of βARs, carazolol has been shown to effectively inhibit receptor activity below the basal level. This property makes it a valuable tool in understanding the mechanisms of receptor regulation and signaling pathways in various disease states, including heart failure and asthma .

Molecular Imaging Applications

1. Fluorescent Probes for Imaging
Recent advancements have led to the development of carazolol-derived fluorescent probes that facilitate real-time imaging of βARs in live cells. These probes exhibit high affinity for βARs and retain their functional properties, enabling researchers to visualize receptor localization and dynamics at nanometer resolution using super-resolution microscopy techniques. For example, studies have shown that carazolol conjugated with fluorophores can effectively reduce cAMP levels in stimulated cells, thus providing insights into receptor internalization and signaling dynamics .

2. Superresolution Microscopy
Carazolol's application extends to superresolution microscopy, where it aids in the visualization of receptor microdomains within cellular membranes. This capability is crucial for understanding the spatial organization of receptors and their interactions within complex cellular environments .

Cardiac Research Applications

1. Cardiac Hypertrophy Studies
Carazolol has been investigated for its effects on cardiac hypertrophy induced by isoproterenol (ISO). Research indicates that carazolol can mitigate ISO-dependent hypertrophy even at lower concentrations compared to other β-blockers like propranolol. This suggests potential therapeutic implications for managing conditions characterized by excessive cardiac growth .

2. Kinetic Analysis of Receptor Interaction
Kinetic studies utilizing carazolol have revealed two phases of interaction with βARs: an initial rapid reversible phase followed by a slower isomerization to form a high-affinity complex. This dual-phase interaction provides a deeper understanding of how ligands engage with receptors over time, which is essential for developing more effective therapeutic agents targeting these receptors .

Summary of Findings

The following table summarizes key findings related to the applications of carazolol hydrochloride across various research domains:

Application Area Key Findings References
PharmacologyHigh-affinity binding to βARs; inverse agonist properties ,
Molecular ImagingDevelopment of fluorescent probes for live-cell imaging
Cardiac ResearchMitigation of ISO-induced cardiac hypertrophy; kinetic analysis of receptor binding ,

Q & A

Basic Research Questions

Q. What are the solubility characteristics of Carazolol hydrochloride, and how should researchers prepare stable stock solutions for in vitro studies?

this compound is sparingly soluble in aqueous buffers but dissolves well in organic solvents like ethanol (5 mg/ml), DMSO, and DMF (15 mg/ml). For in vitro studies, prepare a stock solution in DMSO and dilute it with a compatible buffer (e.g., PBS pH 7.2) to achieve a final concentration of 0.5 mg/ml. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .

Q. How does this compound interact with β-adrenergic receptor subtypes, and what experimental methods validate its selectivity?

Carazolol acts as a high-affinity antagonist for β1- and β2-adrenergic receptors (Kd = 0.2 nM and 0.03 nM, respectively) and a selective agonist for β3-adrenergic receptors (Kd = 4.47 nM). Radioligand displacement assays using tritiated antagonists (e.g., [³H]-CGP 12177) or functional cAMP assays in transfected cell lines are standard methods to confirm subtype specificity .

Q. What animal models are commonly used to study Carazolol’s cardiovascular effects, and what parameters should be monitored?

Swine models are frequently employed due to similarities in cardiovascular physiology to humans. Key parameters include mean arterial pressure, heart rate, and renal hemodynamics (e.g., urea clearance, PAH clearance). Dosing at 10 µg/kg intravenously effectively reduces norepinephrine-induced hypertension in pigs .

Q. How is this compound administered in livestock studies to mitigate stress responses during transport?

Carazolol is administered orally or via injection at doses tailored to species-specific pharmacokinetics. In pigs, pre-treatment with 10 µg/kg reduces stress-induced tachycardia. Monitor plasma cortisol levels and behavioral indicators (e.g., agitation) to assess efficacy .

Q. What spectroscopic methods are used to characterize this compound’s purity and stability?

UV-Vis spectroscopy (λmax at 224, 243, 286, 319, and 332 nm) and HPLC with UV detection are standard for purity assessment. Stability studies should include accelerated degradation tests under varying pH and temperature conditions .

Advanced Research Questions

Q. How do contradictory reports on Carazolol’s β3-adrenergic receptor activity arise, and how can researchers resolve these discrepancies?

Discrepancies may stem from species-specific receptor expression (e.g., human vs. rodent β3-AR) or assay conditions (e.g., cAMP vs. calcium signaling). Validate findings using knockout models or siRNA-mediated receptor silencing. For example, β3-AR agonism in adipose tissue models requires confirmation via selective antagonists like L-748,337 .

Q. What experimental designs are optimal for studying Carazolol’s effects on renal function under acute thermal stress?

Use a three-phase design: (1) Baseline measurements at ambient temperature (e.g., 32°C), (2) Heat exposure (38°C), and (3) Post-Carazolol administration under continued heat stress. Measure renal clearances of urea, inulin, and PAH, alongside rectal temperature and urine osmolality. Note that Carazolol does not alter tubular water permeability but reverses heat-induced electrolyte transport changes .

Q. How can researchers assess Carazolol’s impact on reproductive hormones in cattle, and what statistical methods address variability in ovulation studies?

Administer Carazolol 30–54 hours post-prostaglandin-induced estrus and measure LH surge timing via frequent blood sampling. Use mixed-effects models to account for individual variability in follicle size and progesterone levels. Note that Carazolol may delay estrus onset without affecting ovulation rates, necessitating Kaplan-Meier survival analysis for estrus timing .

Q. What in vitro-to-in vivo extrapolation (IVIVE) challenges arise when modeling Carazolol’s β3-AR agonism in metabolic studies?

β3-AR expression varies significantly between human adipocytes and rodent models. Use primary adipocytes from human subcutaneous fat and compare responses to rodent brown adipose tissue. Adjust for interspecies differences in receptor coupling efficiency (e.g., Gαs vs. Gαi pathways) using quantitative PCR and Western blotting .

Q. How do environmental exposure studies detect Carazolol residues in wastewater, and what analytical techniques quantify its biodegradation?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is used to detect Carazolol in effluent samples. For biodegradation, simulate wastewater treatment conditions (e.g., activated sludge) and measure half-life via high-resolution mass spectrometry (HRMS). Report limits of detection (LOD) ≤1 ng/L .

Q. Methodological Considerations

  • Receptor Binding Assays : Use membrane preparations from HEK293 cells expressing human β1-, β2-, or β3-AR. Compete Carazolol against [¹²⁵I]-cyanopindolol and calculate Ki values using the Cheng-Prusoff equation .
  • In Vivo Dosing : For swine, administer via jugular vein cannulation to ensure precise dosing. Monitor real-time hemodynamics using telemetry implants .
  • Data Conflict Resolution : Perform meta-analyses of published affinity constants (e.g., PDSP Ki Database) and validate via orthogonal assays (e.g., BRET for receptor conformational changes) .

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNUICMBSWZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51997-43-4
Record name Carazolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARAZOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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